CID 78062563

Description

CID 78062563 is a chemical compound registered in the PubChem database. The evidence instead focuses on other compounds, such as betulin derivatives (e.g., 3-O-caffeoyl betulin, CID 10153267) and oscillatoxin analogs (e.g., oscillatoxin D, CID 101283546) . This discrepancy suggests either a misreferenced CID or incomplete data in the provided sources.

Properties

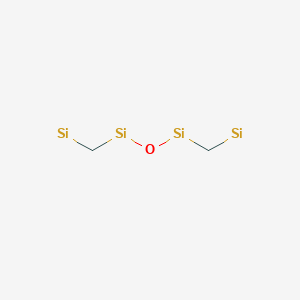

Molecular Formula |

C2H4OSi4 |

|---|---|

Molecular Weight |

156.39 g/mol |

InChI |

InChI=1S/C2H4OSi4/c4-1-6-3-7-2-5/h1-2H2 |

InChI Key |

DGNUEEMSQHCJOY-UHFFFAOYSA-N |

Canonical SMILES |

C([Si])[Si]O[Si]C[Si] |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 78062563 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.

Scientific Research Applications

CID 78062563 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the role of PKD enzymes in various biochemical pathways.

Biology: It helps in maintaining the pluripotency of embryonic stem cells, making it valuable in stem cell research.

Medicine: It has potential therapeutic applications in diseases where PKD enzymes play a crucial role, such as cancer and cardiovascular diseases.

Industry: It can be used in the development of new drugs and therapeutic agents.

Mechanism of Action

CID 78062563 exerts its effects by selectively inhibiting PKD enzymes. PKD enzymes are involved in various cellular processes, including cell proliferation, survival, and migration. By inhibiting these enzymes, this compound can modulate these processes, leading to effects such as the maintenance of stem cell pluripotency. The molecular targets of this compound include PKD1, PKD2, and PKD3, and its inhibition leads to the activation of the PI3K/AKT signaling pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 78062563 lacks direct evidence, the following analysis is based on structurally or functionally related compounds from the provided materials:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Bioactivity: Betulin derivatives (e.g., CID 10153267) exhibit higher inhibitory activity against bile acid transporters compared to parent compounds like betulin (CID 72326) due to functional group modifications . Oscillatoxin analogs (e.g., CID 101283546) show cytotoxic effects distinct from triterpenoids, highlighting structural specificity in biological activity .

Structural Influence on Function: The addition of a caffeoyl group to betulin (CID 10153267) enhances its interaction with hydrophobic binding pockets in proteins, unlike ginkgolic acid (CID 5469634), which relies on alkyl chain interactions . Macrocyclic structures (e.g., oscillatoxin D) enable unique membrane permeability compared to planar triterpenoids .

Synthetic and Natural Origins :

- Betulin derivatives are often semi-synthetic, whereas oscillatoxins are naturally occurring marine compounds, reflecting divergent sourcing and optimization strategies .

Notes on Data Limitations

- This compound: Absent from all provided evidence, preventing direct analysis. Potential causes include: Typographical error in the CID. Exclusion from the studies cited in the evidence.

- Recommendations: Verify the CID using authoritative databases like PubChem or ChEMBL. Consult additional literature on triterpenoids or polyketides if structural analogs are of interest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.